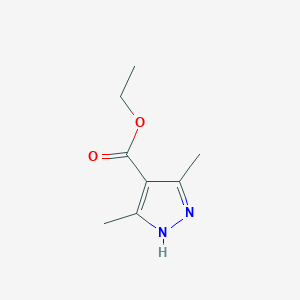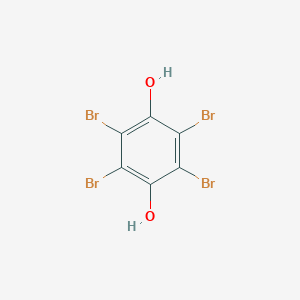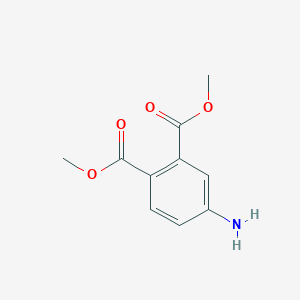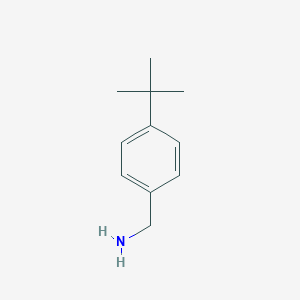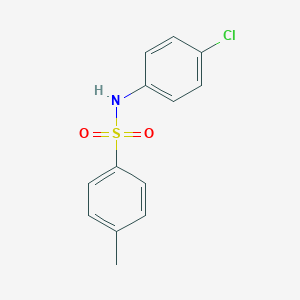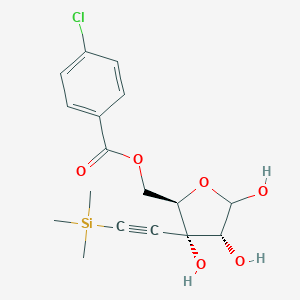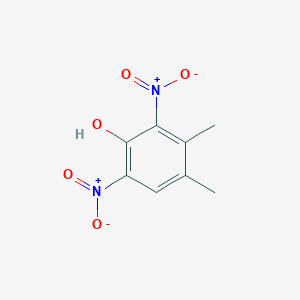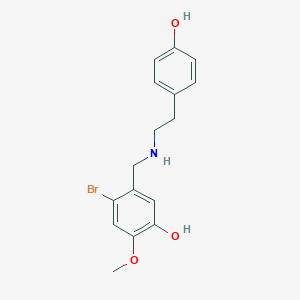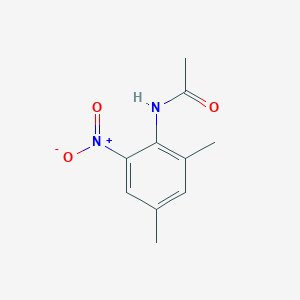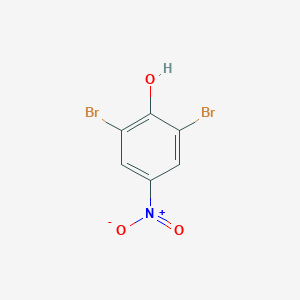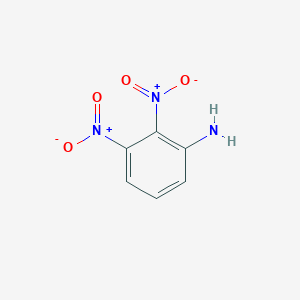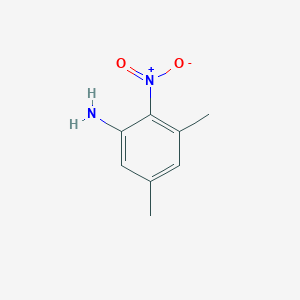
3,5-Dimethyl-2-nitroaniline
概要
説明
3,5-Dimethyl-2-nitroaniline is an organic compound with the chemical formula C8H10N2O2. It is also known as 3,5-dimethyl-2-nitrobenzenamine. This compound is characterized by the presence of two methyl groups and a nitro group attached to an aniline ring. It appears as a red crystal or crystalline powder and has a melting point of 47-50°C and a boiling point of 273-274°C . It is soluble in alcohol and ether solvents but only slightly soluble in water. This compound is widely used in organic synthesis as an intermediate for the production of dyes, pesticides, and other organic compounds .
作用機序
Target of Action
The primary target of 3,5-Dimethyl-2-nitroaniline is likely to be the electron-rich sites in biological systems due to the presence of the nitro group . The nitro group is an electron-withdrawing group, which can increase the acidity of the compound .
Mode of Action
The mode of action of this compound involves electron transfer . The nitro group in the compound can accept electrons, leading to changes in the electron distribution within the molecule . This can affect the stability of the molecule and its interactions with other molecules .
Biochemical Pathways
Nitroanilines in general are known to undergoreduction reactions in biological systems . These reactions can lead to the formation of less harmful or useful counterparts .
Pharmacokinetics
Factors such as the compound’slipophilicity , molecular weight , and solubility can influence its absorption, distribution, metabolism, and excretion (ADME) properties .
Result of Action
The result of the action of this compound can vary depending on the context. In some cases, the compound may cause irritation to the skin, eyes, and respiratory system . In other cases, it may be used in chemical reactions to produce other compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of solvents can affect the compound’s interactions with its targets . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature , pH , and the presence of other chemicals .
準備方法
Synthetic Routes and Reaction Conditions: 3,5-Dimethyl-2-nitroaniline is typically synthesized by nitration of 3,5-dimethylaniline. The nitration process involves the reaction of 3,5-dimethylaniline with nitric acid under controlled conditions. The reaction is usually carried out in the presence of sulfuric acid, which acts as a catalyst and helps in the formation of the nitro group on the aromatic ring .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale nitration processes. The reaction conditions are optimized to ensure high yield and purity of the product. The process typically involves the use of concentrated nitric acid and sulfuric acid, with careful control of temperature and reaction time to prevent the formation of unwanted by-products .
化学反応の分析
Types of Reactions: 3,5-Dimethyl-2-nitroaniline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in an appropriate solvent.
Substitution: Electrophiles such as halogens or sulfonic acids in the presence of a catalyst like aluminum chloride.
Major Products:
Reduction: 3,5-Dimethyl-2-aminobenzene.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
3,5-Dimethyl-2-nitroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving nitro compounds.
Industry: It is used in the production of pesticides and other agrochemicals.
類似化合物との比較
2-Nitroaniline: Similar structure but with the nitro group at the ortho position.
3-Nitroaniline: Similar structure but with the nitro group at the meta position.
4-Nitroaniline: Similar structure but with the nitro group at the para position.
Comparison:
特性
IUPAC Name |
3,5-dimethyl-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-5-3-6(2)8(10(11)12)7(9)4-5/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQLNMXIULDNCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)N)[N+](=O)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90623984 | |
| Record name | 3,5-Dimethyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35490-74-5 | |
| Record name | 3,5-Dimethyl-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90623984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


